4-Aminoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRLEXKXQRZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206491 | |
| Record name | 4-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-68-7 | |
| Record name | 4-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Antimalarial Applications
Mechanism of Action
4-Aminoquinoline derivatives, such as chloroquine, have been pivotal in the treatment of malaria due to their ability to inhibit heme polymerization, a crucial process for the survival of the Plasmodium parasite. The compounds interfere with the parasite's ability to detoxify heme, leading to its accumulation and subsequent toxicity.
Recent Developments
Recent studies have focused on developing new derivatives with enhanced efficacy against resistant strains of Plasmodium falciparum. For instance, two lead compounds derived from this compound exhibited IC50 values of 5.6 nM and 17.3 nM against CQ-resistant strains, significantly lower than that of chloroquine (382 nM) . These compounds also demonstrated favorable pharmacokinetic properties in animal models.
| Compound | IC50 (nM) | Resistance | Pharmacokinetics |
|---|---|---|---|
| Lead Compound 1 | 5.6 | Yes | Favorable |
| Lead Compound 2 | 17.3 | Yes | Favorable |
| Chloroquine | 382 | No | Standard |
Case Study: Hybrid Compounds
Hybrid compounds combining the this compound scaffold with other heterocycles have shown promise in enhancing antimalarial activity. A recent review highlighted various hybridized derivatives that demonstrated improved effectiveness against multiple Plasmodium clones, suggesting a pathway for future drug development .
Anticancer Applications
Mechanism of Action
this compound derivatives are being investigated for their anticancer properties, particularly due to their selective cytotoxicity towards cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways.
Recent Findings
A study synthesized 4-piperazinylquinoline-isatin hybrids that exhibited significant growth inhibition in breast cancer cells compared to non-cancerous cells. The hybrid approach allowed for increased tumor specificity and potency .
| Compound Type | Activity on Cancer Cells | Activity on Non-Cancer Cells |
|---|---|---|
| 4-Piperazinylquinoline | High | Low |
| Isatin Hybrids | High | Moderate |
Neuropharmacological Applications
Potential CNS Activity
Recent research has explored the potential of this compound-based adamantanes as central nervous system (CNS) drugs. These compounds demonstrated the ability to cross the blood-brain barrier effectively and showed inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
Case Study: Inhibitory Activity
In a study evaluating various derivatives, one compound displayed a tenfold preference for BChE over AChE, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Chloroquine (CQ) and Amodiaquine (AQ)
Structural Similarities: Both CQ and AQ retain the 4-aminoquinoline core. CQ has a diethylaminoethyl side chain, while AQ features a Mannich base side chain (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol). Functional Differences:
- Resistance Profile : CQ resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT). AQ exhibits partial cross-resistance due to structural overlap but remains effective in some CQ-resistant regions .
- Toxicity : AQ is associated with hepatotoxicity and agranulocytosis, limiting its clinical use. CQ has a better safety profile but is contraindicated in resistant strains .
- Metabolism : AQ is metabolized to desethylamodiaquine, which has reduced lipid solubility and efficacy. Modifications like N-tert-butyl substitution (e.g., N-tert-butylamodiaquine) prevent dealkylation, enhancing activity against resistant strains .
Key Data :
| Compound | IC50 (K1 strain, μM) | logD (pH 7.4) | Cross-Resistance Ratio (vs. CQ) |
|---|---|---|---|
| Chloroquine | 0.255 ± 0.049 | 4.11 | 1.0 (reference) |
| Amodiaquine | 0.12–0.34 | 3.98 | 3.5–5.0 |
| N-tert-Butylamodiaquine | 0.08–0.15 | 4.02 | 1.2–1.8 |
This compound Hydrazones
These derivatives incorporate a hydrazone moiety linked to the 4-AQ core.
Activity Insights :
- Methyl substituents at the 2-position enhance antimalarial activity (IC50: 0.6–49 μM) compared to bulkier phenyl groups.
- Carboxylate groups (e.g., benzoic acid in Compound 9) abolish activity, likely due to reduced membrane permeability .
- Hybrid molecules (e.g., 4-AQ coupled with artemisinin pharmacophores) show dual mechanisms, overcoming resistance .
Notable Example:
| Compound | Substituent (R') | IC50 (K1 strain, μM) | Selectivity Index (vs. HMEC-1) |
|---|---|---|---|
| Hydrazone | 4-Fluorophenyl | 0.6 | >100 |
| Hydrazone | Benzoic acid | >200 | N/A |
Isoquine and Tebuquine Analogues
Isoquine, an AQ analogue with an isoquinoline core, retains antiplasmodial activity (IC50: 10–30 nM) but reduces toxicity by avoiding reactive metabolite formation. Tebuquine derivatives, featuring elongated side chains, exhibit improved logD values (4.5–5.2) and efficacy against multidrug-resistant strains .
Structural Determinants of Activity
- 7-Chloro Group : Essential for β-hematin inhibition and heme binding. Removal reduces antiplasmodial activity by >90% .
- Side Chain Flexibility: Basic aminoalkyl side chains (e.g., -NH(CH2)2NEt2 in CQ) enhance vacuolar accumulation. Rigid or bulky groups impair uptake .
- logD Optimization : Higher logD correlates with increased activity against resistant strains (e.g., K1). Adding aromatic rings elevates logD, improving efficacy .
Toxicity and Clinical Considerations
- 4-AQ Antimalarials : Relapse rates after porphyria cutanea tarda (PCT) treatment are higher with 4-AQ regimens (35–36%) than phlebotomy (20%) .
- Hybrid Molecules : Toxicity profiles are often superior to parent compounds. For example, 7-chloro-4-AQ hybrids show low cytotoxicity (IC50 > 100 μM against HMEC-1 cells) .
Q & A
Q. What are the common synthetic routes for 4-aminoquinoline derivatives, and how can structural purity be ensured?
Synthesis of 4-aminoquinolines typically involves nucleophilic substitution reactions, such as the reaction of 4,7-dichloroquinoline with amines in the presence of catalysts like K₂CO₃ and solvents like triethylamine. Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy to verify substituent positions and purity . For example, compound 1 (this compound derivative) was synthesized with a 50% yield using 4,7-dichloroquinoline and p-(diethylaminomethyl)benzylamine .
Q. How do modifications at the amino group influence the antimalarial activity of 4-aminoquinolines?
Systematic amino group modifications, such as incorporating 2-imino-thiazolidin-4-one scaffolds, enhance metabolic stability without compromising lipophilicity. This "property-based design" strategy improves resistance to enzymatic dealkylation, a key factor in maintaining antimalarial efficacy . For instance, hybrid compounds (e.g., 17–20) showed predicted low toxicity and high drug-likeness scores using OSIRIS software .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry are essential for structural elucidation. For example, compound 10’s ¹H NMR spectrum revealed distinct chemical shifts at δ 7.5–8.2 ppm, confirming quinoline ring substitution patterns .
Advanced Research Questions
Q. What strategies mitigate drug resistance in this compound-based antimalarials?
Hybridization with pharmacophores like chalcones, artemisinin, or tetraoxanes disrupts parasite resistance mechanisms. For example, trioxaferroquines and isatin–this compound hybrids exhibit dual-stage antimalarial activity, with IC₅₀ values < 50 nM against chloroquine-resistant strains (e.g., K1) . Structural optimization of linker length (e.g., 2–12 carbons) further enhances targeting of parasitic heme detoxification pathways .
Q. How can QSAR models predict this compound efficacy against resistant malaria strains?
Machine learning-driven QSAR models correlate molecular descriptors (e.g., lipophilicity, electronic parameters) with antiplasmodial activity. A study on this compound derivatives validated models using NF54 (CQ-sensitive) and K1 (CQ-resistant) strains, achieving R² > 0.85 for activity prediction. Key descriptors included topological polar surface area and hydrogen bond acceptor counts .
Q. What role does the 7-chloro substituent play in this compound bioactivity?
The 7-chloro group is critical for β-hematin inhibition, a mechanism essential for antimalarial action. It stabilizes interactions with ferriprotoporphyrin IX (Fe(III)PPIX), preventing heme detoxification. Removal of this group reduces β-hematin inhibition by >90%, underscoring its non-negotiable role in antimalarial efficacy .
Q. How does linker length in this compound hybrids affect receptor subtype selectivity?
In α2-adrenergic receptor (AR) studies, homobivalent 4-aminoquinolines with 2–6 carbon linkers showed 6–24-fold selectivity for α2A-AR over α2B-AR. This selectivity arises from steric compatibility with the α2A-AR ligand-binding pocket, as confirmed by radioligand binding assays (Kᵢ = 10–100 nM) .
Q. What methodologies assess the cholinesterase inhibitory potential of this compound derivatives?
In vitro acetylcholinesterase (AChE) inhibition assays using Ellman’s method are standard. For example, this compound cores modified with N-heterocyclic side chains achieved IC₅₀ values of 0.8–2.4 µM, comparable to donepezil. Molecular docking studies further validate interactions with AChE’s catalytic anionic site .
Q. How do this compound hybrids enhance therapeutic potential beyond antimalarial activity?
Hybrids like clotrimazole–this compound conjugates exhibit dual antiparasitic and antifungal activity. For instance, these hybrids showed IC₅₀ values of 0.12 µM against Plasmodium falciparum and 1.5 µg/mL against Candida albicans, demonstrating broad-spectrum potential .
Q. What computational tools predict the drug-likeness of novel this compound derivatives?
OSIRIS Property Explorer and SwissADME are widely used. OSIRIS evaluates toxicity risks (e.g., mutagenicity, irritancy) and drug scores, while SwissADME predicts bioavailability radar plots. For example, compound 19 scored 0.72 (drug-likeness) with low hepatotoxicity risk .
Notes
- Avoid referencing commercial databases (e.g., Sigma-Aldrich product pages).
- Methodological rigor is prioritized, emphasizing experimental design, statistical validation (e.g., one-way ANOVA in receptor studies ), and reproducibility.
- Contradictions in data (e.g., role of amino side chains in Fe(III)PPIX binding ) are resolved through multi-evidence synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
